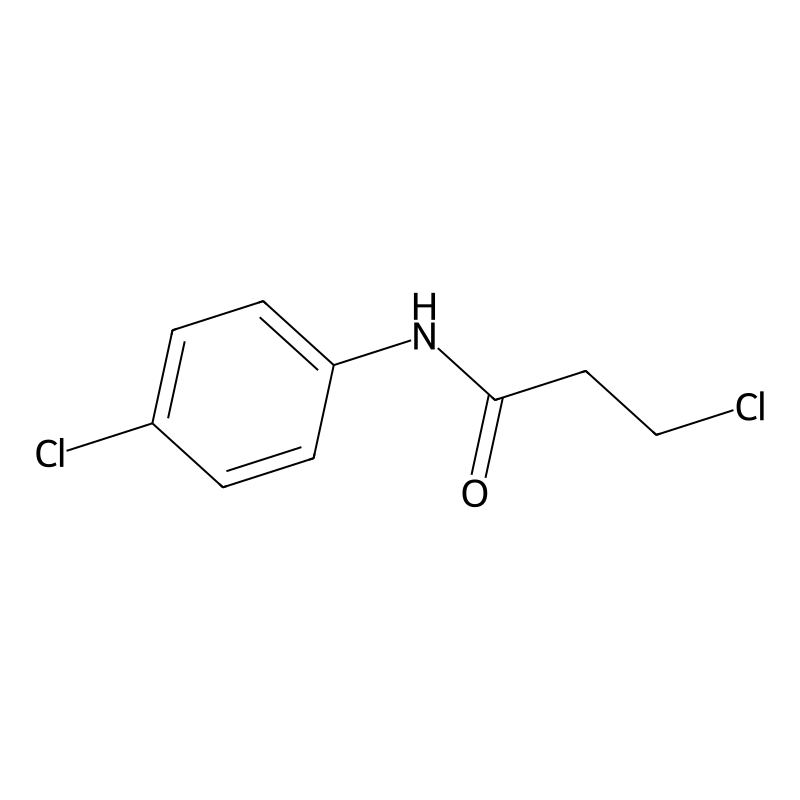3-chloro-N-(4-chlorophenyl)propanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Chloro-N-(4-chlorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a chloro group and a chlorophenyl moiety attached to a propanamide backbone. Its molecular formula is with a molecular weight of approximately 218.08 g/mol. The compound is identified by the CAS number 19314-16-0 and has various applications in organic synthesis and medicinal chemistry.
- Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
- Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as lithium aluminum hydride.
- Substitution: The chlorophenyl groups are capable of participating in substitution reactions, where chlorine atoms can be replaced by other functional groups, enhancing the compound's reactivity and versatility in further synthetic applications.
Research indicates that 3-chloro-N-(4-chlorophenyl)propanamide exhibits potential biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Activity: Investigations are ongoing to assess its efficacy in inhibiting cancer cell proliferation, making it a candidate for therapeutic development.
- Mechanism of Action: The compound may interact with specific molecular targets, modulating enzyme or receptor activity, although the exact biochemical pathways remain under investigation.
The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide typically involves several steps:
- Chlorination of Precursors: A suitable precursor undergoes chlorination to introduce the chloro group.
- Carbamoylation Reaction: The cyclohexylcarbamoyl group is introduced through a carbamoylation reaction.
- Coupling Reactions: The final step involves coupling the chlorophenyl groups under controlled conditions to yield the desired product.
Industrial production may leverage automated reactors and continuous flow systems to enhance efficiency and yield while maintaining stringent quality control measures.
3-Chloro-N-(4-chlorophenyl)propanamide finds diverse applications across various fields:
- Organic Synthesis: It serves as a reagent and precursor for synthesizing more complex organic molecules.
- Medicinal Chemistry: Ongoing research explores its potential as a therapeutic agent in drug development.
- Industrial Uses: The compound is utilized in producing specialty chemicals and materials with specific properties .
Interaction studies on 3-chloro-N-(4-chlorophenyl)propanamide focus on its binding affinity to various enzymes and receptors. These studies aim to elucidate its mechanism of action and identify specific pathways involved in its biological effects. Although detailed interaction profiles are still being developed, initial findings indicate promising avenues for further exploration in pharmacology.
Several compounds share structural similarities with 3-chloro-N-(4-chlorophenyl)propanamide, each exhibiting unique properties and applications:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Chloro-N-(4-fluorophenyl)propanamide | 532056 | Contains fluorine instead of chlorine; potential for different biological activity. |
| N-(4-Chlorophenyl)-N-(cyclohexyl)propanamide | Not available | Lacks the chloro group on the propanamide; potential variations in reactivity. |
| 4-Chloroaniline | 106-47-8 | Simplified structure; used primarily in dye synthesis and pharmaceuticals. |
The uniqueness of 3-chloro-N-(4-chlorophenyl)propanamide lies in its specific combination of chlorinated phenyl groups and propanamide functionality, which may confer distinct biological activities compared to these similar compounds .








